molecular formula C10H6F2NNaO3 B2554852 Sodium 3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate CAS No. 1315365-12-8

Sodium 3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No. B2554852
CAS RN: 1315365-12-8
M. Wt: 249.149
InChI Key: QRTQVHJZURYHES-UHFFFAOYSA-M
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Description

The compound seems to be a derivative of 2,6-Difluorophenol . 2,6-Difluorophenol is a fluorinated building block . It has a linear formula of F2C6H3OH and a molecular weight of 130.09 .


Synthesis Analysis

There are some synthesis methods related to 2,6-Difluorophenol and its derivatives. For example, 2,6-Difluorophenylhydrazine can be synthesized in ethanol with sodium methoxide solution and 3-ethoxyacrylonitrile .

Scientific Research Applications

Synthesis and Chemical Reactions

Sodium 3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate serves as a precursor in various chemical syntheses, demonstrating the compound's versatility in organic chemistry. For instance, it is involved in the synthesis of complex molecules through reactions that showcase its reactivity with other chemical entities, such as sodium azide, to produce highly functionalized compounds. Such reactions are pivotal for the development of new pharmaceuticals and materials with novel properties (Usachev et al., 2011).

Coordination Chemistry

In coordination chemistry, this compound demonstrates the ability to form complex structures with metal ions. This is illustrated by its role in forming coordination polymers, where it acts as a ligand to metal ions, resulting in materials with potential applications in catalysis, magnetic materials, and gas storage. The precise structural characterization of such complexes provides insights into the design of new materials with desired physical and chemical properties (El‐Hiti et al., 2018).

Anticonvulsant Activity

In the field of medicinal chemistry, derivatives of Sodium 3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate have been explored for their biological activities. Specifically, compounds synthesized from this chemical have been tested for anticonvulsant activity, highlighting the potential of these derivatives in the development of new therapeutic agents. Through a series of chemical modifications and biological evaluations, researchers aim to identify compounds with optimal efficacy and minimal side effects for the treatment of epilepsy and related disorders (Unverferth et al., 1998).

Catalysis

The compound's derivatives have been used as catalysts in organic synthesis, demonstrating the compound's contribution to green chemistry. Through the development of catalytic methods, researchers aim to achieve more efficient, sustainable, and environmentally friendly chemical processes. This includes reactions that form bonds between molecules under mild conditions, thereby reducing the need for harsh reagents and conditions, and enhancing the overall sustainability of chemical manufacturing processes (Kiyani & Bamdad, 2018).

properties

IUPAC Name

sodium;3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3.Na/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7;/h1-3,8H,4H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTQVHJZURYHES-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=C(C=CC=C2F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

CAS RN

1315365-12-8
Record name sodium 3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
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